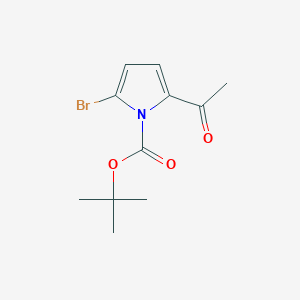

tert-Butyl 2-acetyl-5-bromo-1H-pyrrole-1-carboxylate

Description

Structural Characteristics of tert-Butyl 2-Acetyl-5-Bromo-1H-Pyrrole-1-Carboxylate

The molecular architecture of this compound (CAS 1177420-35-7) is defined by the formula C₉H₁₂BrNO₃ and a molecular weight of 278.10 g/mol . The pyrrole core is substituted with three distinct functional groups:

- A tert-butyl carboxylate at the 1-position, providing steric bulk and protecting the nitrogen atom from undesired reactions.

- An acetyl group at the 2-position, which acts as an electron-withdrawing substituent, polarizing the ring for electrophilic substitution.

- A bromine atom at the 5-position, serving as a leaving group for cross-coupling reactions.

The SMILES notation CC(C)(C)OC(=O)N1C(=CC(=C1Br)C(=O)C) encapsulates its connectivity, while the IUPAC name reflects the tert-butyl ester and acetyl-bromo substitution pattern. X-ray crystallography of analogous compounds reveals that the tert-butyl group adopts a staggered conformation, minimizing steric clashes with adjacent substituents. The acetyl group’s carbonyl oxygen engages in weak intramolecular hydrogen bonding with the pyrrole NH, stabilizing the enol tautomer in solution.

Table 1: Key Structural Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂BrNO₃ |

| Molecular Weight | 278.10 g/mol |

| Functional Groups | Bromo, Acetyl, tert-Butyl Ester |

| Tautomeric Preference | Enol (stabilized by H-bonding) |

Role in Pyrrole-Based Heterocyclic Chemistry

Pyrrole derivatives are foundational in constructing nitrogen-containing heterocycles, which dominate ~60% of FDA-approved small-molecule drugs. This compound excels in this domain due to its three reactive sites :

- Bromine at C5 : Participates in Suzuki-Miyaura couplings with aryl boronic acids, enabling aryl-pyrrole hybrid formation. For example, reacting with phenylboronic acid yields 5-aryl-pyrrole derivatives, key intermediates in kinase inhibitor synthesis.

- Acetyl at C2 : Undergoes nucleophilic additions (e.g., Grignard reagents) or reductions (e.g., NaBH₄) to produce secondary alcohols or ethyl groups, respectively.

- tert-Butyl Ester at N1 : Protects the pyrrole nitrogen during multi-step syntheses and is cleavable under acidic conditions (e.g., HCl/dioxane) to expose the NH for further functionalization.

A representative reaction sequence involves:

- Buchwald-Hartwig amination at C5 using Pd catalysts to install amine functionalities.

- Acetyl group manipulation via condensation with hydrazines to form pyrazole rings.

- Ester hydrolysis to generate carboxylic acids for peptide coupling.

Figure 1: Synthetic Applications

$$

\text{this compound} \xrightarrow{\text{Suzuki Coupling}} \text{5-Aryl-pyrrole} \xrightarrow{\text{Acetylation}} \text{Biologically Active Scaffold}

$$

Historical Development of Brominated Pyrrole Derivatives

Brominated pyrroles emerged prominently in the 1980s with the discovery of halogenated marine alkaloids (e.g., tambjamines), which exhibited potent antimicrobial activity. Early syntheses relied on electrophilic bromination using Br₂/FeBr₃, but poor regioselectivity limited yields. The introduction of directed ortho-metalation in the 1990s allowed precise bromine placement, as seen in the synthesis of 5-bromo-2-acetylpyrrole.

The tert-butyl ester group gained traction in the 2000s as a protecting group compatible with transition-metal catalysis. For instance, its use in Sonogashira couplings enabled the preparation of alkynylated pyrroles without nitrogen coordination to palladium. Modern advancements leverage flow chemistry to brominate pyrroles in continuous reactors, achieving >90% yields with minimal waste.

Table 2: Milestones in Brominated Pyrrole Chemistry

| Year | Development | Impact |

|---|---|---|

| 1985 | Isolation of brominated tambjamines | Inspired synthetic studies |

| 1998 | Directed metalation strategies | Enabled regiocontrolled bromination |

| 2010 | tert-Butyl ester protection | Facilitated cross-coupling reactions |

| 2022 | Flow-based bromination | Improved efficiency and sustainability |

Properties

Molecular Formula |

C11H14BrNO3 |

|---|---|

Molecular Weight |

288.14 g/mol |

IUPAC Name |

tert-butyl 2-acetyl-5-bromopyrrole-1-carboxylate |

InChI |

InChI=1S/C11H14BrNO3/c1-7(14)8-5-6-9(12)13(8)10(15)16-11(2,3)4/h5-6H,1-4H3 |

InChI Key |

IKUVXYMYQRBUQB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(N1C(=O)OC(C)(C)C)Br |

Origin of Product |

United States |

Preparation Methods

Nitrogen Protection via tert-Butyl Carboxylation

The first step involves protecting the pyrrole nitrogen to prevent unwanted side reactions. This is achieved by reacting pyrrole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP):

Conditions:

-

Solvent: Dichloromethane (DCM)

-

Temperature: 0°C to room temperature

The Boc group enhances solubility and directs electrophilic substitutions to specific ring positions.

Acetylation at the 2-Position

Acetylation is performed using Friedel-Crafts acylation. Aluminum chloride (AlCl₃) facilitates the reaction between tert-butyl pyrrole-1-carboxylate and acetyl chloride:

Key Observations:

Bromination at the 5-Position

Bromination introduces the final substituent. N-Bromosuccinimide (NBS) in a polar aprotic solvent achieves regioselective bromination:

Optimization Insights:

-

Solvent: Dimethylformamide (DMF) enhances electrophilic bromine generation.

-

Temperature: Low temperatures (0–5°C) minimize polybromination.

Alternative Route: Pre-Functionalized Intermediates

Starting with 2-Acetylpyrrole

An alternative approach begins with 2-acetylpyrrole, followed by sequential protection and bromination:

-

Protection:

-

Bromination:

As in Section 2.3.

Advantages:

-

Avoids competitive acetylation at multiple positions.

-

Higher overall yield (75–80%) due to reduced side reactions.

Halogenation via Directed Metalation

Lithiation-Bromination Strategy

Directed ortho-metalation (DoM) offers precise bromine placement. Using a strong base like LDA (lithium diisopropylamide), the 5-position is deprotonated and quenched with bromine:

Challenges:

-

Sensitivity of the acetyl group to strong bases.

Comparative Analysis of Methods

| Method | Key Step | Yield | Regioselectivity | Complexity |

|---|---|---|---|---|

| Stepwise Functionalization | Sequential protection, acetylation, bromination | 60–75% | Moderate | High |

| Pre-Functionalized Route | Protection of 2-acetylpyrrole | 75–80% | High | Moderate |

| Directed Metalation | Lithiation-bromination | 50–65% | Excellent | Very High |

Trade-offs:

-

The stepwise method is flexible but suffers from cumulative yield loss.

-

Pre-functionalized intermediates improve efficiency but require access to 2-acetylpyrrole.

-

Metalation offers precision but demands stringent conditions.

Analytical Characterization

Post-synthesis validation employs spectroscopic techniques:

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-acetyl-5-bromo-1H-pyrrole-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base such as potassium carbonate.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of new pyrrole derivatives with different substituents.

Oxidation: Conversion to carboxylic acids.

Reduction: Formation of alcohols.

Coupling: Formation of biaryl compounds.

Scientific Research Applications

tert-Butyl 2-acetyl-5-bromo-1H-pyrrole-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds for pharmaceutical research.

Medicine: Investigated for its potential as a building block in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-acetyl-5-bromo-1H-pyrrole-1-carboxylate depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its effects would depend on its interaction with specific molecular targets, such as enzymes or receptors, and the pathways involved in these interactions .

Comparison with Similar Compounds

Substituent Variation on the Pyrrole Ring

Compound A : tert-Butyl 2-acetyl-1H-pyrrole-1-carboxylate (lacks bromine)

- Key Differences: Bromine absence reduces molecular weight (ΔMW ≈ 79.9 g/mol) and alters electrophilic substitution patterns. Without bromine, reactivity shifts toward position 3 or 4 in electrophilic reactions, whereas bromine directs substitution to position 4 in the original compound . Lower density and melting point compared to the brominated analog (inferred from halogenated vs. non-halogenated trends) .

Compound B : tert-Butyl 5-bromo-1H-pyrrole-1-carboxylate (lacks acetyl group)

- Key Differences :

- The absence of the acetyl group increases electron density on the pyrrole ring, enhancing susceptibility to electrophilic attack.

- Reduced steric hindrance at position 2 may improve accessibility for nucleophilic reactions.

- Lower thermal stability due to decreased electron withdrawal (acetyl groups often stabilize via conjugation) .

Functional Group Modifications

Compound C : Methyl 2-acetyl-5-bromo-1H-pyrrole-1-carboxylate

- Key Differences: Methyl ester (vs. tert-butyl) reduces steric protection, increasing susceptibility to hydrolysis. Lower solubility in non-polar solvents; tert-butyl enhances lipophilicity, critical for drug delivery . Methyl groups are less effective in stabilizing intermediates during synthetic steps (e.g., Grignard reactions) .

Compound D : tert-Butyl 2-acetyl-5-iodo-1H-pyrrole-1-carboxylate

- Key Differences: Iodine (vs. bromine) increases molecular weight (ΔMW ≈ 105.9 g/mol) and polarizability, enhancing reactivity in Ullmann or Sonogashira couplings. Higher melting point and density due to iodine’s larger atomic radius . Potential toxicity concerns with iodine in biological applications .

Structural Analogues in Heterocyclic Chemistry

Compound E : Benzannulated Analog (e.g., tert-Butyl 2-acetyl-5-bromo-1H-indole-1-carboxylate)

- Key Differences :

Compound F : tert-Butyl 3-acetyl-5-bromo-1H-pyrrole-1-carboxylate (acetyl at position 3)

- Key Differences :

Data Table: Comparative Properties

| Property | Target Compound | Compound A (No Br) | Compound B (No Acetyl) | Compound C (Methyl Ester) |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~286.1 (calculated) | ~206.2 | ~265.0 | ~242.1 |

| Key Reactivity | Electrophilic substitution (C4) | Electrophilic (C3) | Electrophilic (C2/C4) | Hydrolysis-prone |

| Solubility (Organic Solvents) | High (tert-butyl) | Moderate | High | Low |

| Thermal Stability | High (acetyl stabilizes) | Moderate | Low | Moderate |

| Synthetic Utility | Cross-coupling precursor | Limited | Intermediate | Labile intermediate |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl 2-acetyl-5-bromo-1H-pyrrole-1-carboxylate?

- Methodological Answer : Synthesis typically involves functionalization of pyrrole precursors. A general approach includes:

- Step 1 : Introduction of the tert-butyl carbamate group via Boc protection under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) or dichloromethane (DCM) .

- Step 2 : Bromination at the 5-position using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or electrophilic bromination agents.

- Step 3 : Acetylation at the 2-position using acetyl chloride or acetic anhydride with a base (e.g., pyridine).

- Purification : Column chromatography (silica gel, ethyl acetate/cyclohexane) and recrystallization .

Q. How should researchers characterize this compound to confirm its structure?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to assign protons and carbons, focusing on the acetyl (δ ~2.3 ppm), tert-butyl (δ ~1.3 ppm), and pyrrole ring signals .

- Infrared Spectroscopy (IR) : Confirm carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and N-H stretches (if deprotected) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., NIOSH-certified P95 masks) for dust control .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts.

- Storage : Store in a tightly sealed container at 2–8°C, away from heat and incompatible materials (e.g., strong oxidizers) .

Q. How stable is this compound under typical laboratory conditions?

- Methodological Answer :

- Thermal Stability : Avoid temperatures >40°C to prevent decomposition. Stability studies using thermogravimetric analysis (TGA) are recommended .

- Light Sensitivity : Store in amber glassware to minimize photodegradation.

- Moisture Sensitivity : Use anhydrous solvents and inert atmospheres (N₂/Ar) during synthesis to prevent hydrolysis of the tert-butyl group .

Advanced Research Questions

Q. How can the crystal structure of this compound be determined and refined?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation.

- Structure Solution : Employ SHELXD or SHELXS for phase determination .

- Refinement : Apply SHELXL for least-squares refinement, incorporating anisotropic displacement parameters and hydrogen atom positioning. Validate using R-factors and residual electron density maps .

- Visualization : Generate ORTEP diagrams using programs like ORTEP-3 to represent thermal ellipsoids .

Q. What experimental design strategies optimize bromination and acetylation reactions for this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to optimize parameters:

| Factor | Range |

|---|---|

| Reaction Temperature | 0°C to 25°C |

| Equivalents of NBS | 1.0–1.5 eq |

| Catalyst Loading | 0.1–1.0 mol% (e.g., FeCl₃) |

- Response Variables : Yield, purity (HPLC), and regioselectivity. Statistical analysis (ANOVA) identifies significant factors .

Q. How can computational methods resolve contradictions in NMR and crystallographic data?

- Methodological Answer :

- Conformational Analysis : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model possible conformers. Compare computed NMR chemical shifts with experimental data .

- Solvent Effects : Include explicit solvent molecules (e.g., DMSO) in DFT calculations to account for solvent-induced shifts, which may explain discrepancies between solid-state (XRD) and solution-state (NMR) data .

Q. What mechanistic insights exist for the reactivity of the bromo-acetyl substituents in cross-coupling reactions?

- Methodological Answer :

- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ as a catalyst to replace the bromine with aryl/heteroaryl groups. Monitor reaction progress via TLC and isolate products via flash chromatography .

- Kinetic Studies : Conduct time-resolved ¹H NMR to track intermediates and propose a catalytic cycle.

- DFT Mechanistic Modeling : Calculate transition states for oxidative addition (Pd-Br bond formation) and reductive elimination steps .

Q. How can researchers address low yields in large-scale synthesis?

- Methodological Answer :

- Process Intensification : Use flow chemistry for improved heat/mass transfer during bromination.

- Scale-Up Adjustments : Replace THF with safer solvents (e.g., 2-MeTHF) and optimize stoichiometry using DoE .

- Byproduct Analysis : Employ LC-MS to identify side products (e.g., over-acetylation) and adjust reaction conditions accordingly.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.